1-phenyl-N-(2-(pyridin-4-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide
Description
1-Phenyl-N-(2-(pyridin-4-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide is a benzo[d]imidazole derivative featuring a phenyl substituent at the 1-position of the heterocyclic core and a carboxamide group at the 5-position linked to a pyridin-4-yl ethyl chain. The pyridin-4-yl group enhances solubility and facilitates hydrogen bonding in biological systems, while the phenyl and benzo[d]imidazole moieties contribute to aromatic stacking interactions with target proteins .
Properties
IUPAC Name |
1-phenyl-N-(2-pyridin-4-ylethyl)benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c26-21(23-13-10-16-8-11-22-12-9-16)17-6-7-20-19(14-17)24-15-25(20)18-4-2-1-3-5-18/h1-9,11-12,14-15H,10,13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANWHYFJKQSPEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)C(=O)NCCC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of o-Phenylenediamine Derivatives
The benzimidazole scaffold is classically synthesized via cyclocondensation of o-phenylenediamine with carbonyl-containing reagents. For 1-phenyl substitution, benzaldehyde serves as the arylating agent. A modified Hoebrecker approach involves reacting 2-amino-4-methylaniline with benzaldehyde under acidic conditions to yield 1-phenyl-5-methyl-1H-benzimidazole (Scheme 1).
Key Reaction Conditions
- Catalyst: Ammonium chloride or ceric ammonium nitrate (CAN).
- Solvent: Ethanol or polyethylene glycol (PEG).
- Temperature: 80–90°C for 6–12 hours.
Mechanistic Insight
The reaction proceeds via Schiff base formation between the aldehyde and one amine group of o-phenylenediamine, followed by cyclization and aromatization.
Oxidation of Methyl to Carboxylic Acid
Potassium Permanganate-Mediated Oxidation
The methyl group at position 5 of 1-phenyl-5-methyl-1H-benzimidazole is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) in acidic media (e.g., H₂SO₄).
Optimization Parameters
- Oxidizing Agent : KMnO₄ (3 equiv) in 10% H₂SO₄.
- Temperature : 80–100°C for 8–12 hours.
- Yield : ~70–85% after recrystallization from ethanol/water.
Side Reactions
Over-oxidation to CO₂ is mitigated by controlling temperature and stoichiometry.
Carboxamide Formation
Activation and Coupling
The carboxylic acid intermediate is activated as an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by coupling with 2-(pyridin-4-yl)ethylamine (Scheme 2).
Coupling Protocols
- Activation :
- SOCl₂ (2 equiv), reflux in dichloromethane (DCM) for 2 hours.
- Amidation :
Yield : 75–90% after column chromatography (silica gel, CH₂Cl₂/MeOH).
Purification and Characterization
Recrystallization Strategies
Crude product purity is enhanced via recrystallization from:
Spectroscopic Validation
- ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm), pyridyl CH₂ (δ 3.4–3.6 ppm).
- HRMS : [M+H]⁺ calculated for C₂₂H₂₀N₄O₂: 396.1584; found: 396.1586.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation
Regioselectivity in Cyclization
Unwanted 2-phenyl isomers are minimized using sterically hindered aldehydes or directing groups.
Amide Hydrolysis
The use of anhydrous conditions during coupling prevents hydrolysis of the carboxamide.
Industrial-Scale Considerations
Catalytic Efficiency
CAN and ammonium chloride are reused for three cycles without significant activity loss.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-N-(2-(pyridin-4-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution can be carried out using sodium hydride in DMF, while electrophilic substitution can be performed using bromine in chloroform.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a benzimidazole N-oxide, while reduction could produce a benzimidazole amine.
Scientific Research Applications
Structural Features
The compound consists of a benzimidazole core, known for its biological activity, linked to a pyridine moiety through an ethyl chain, and a phenyl group attached to the nitrogen atom of the benzimidazole ring. This specific arrangement of functional groups contributes to its unique chemical and biological properties.
Medicinal Chemistry
1-phenyl-N-(2-(pyridin-4-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide has emerged as a promising candidate for drug discovery and development, particularly as an anticancer agent . Its potential mechanisms of action include:
- Inhibition of Tumor Growth : In vivo studies have demonstrated significant tumor suppression in mouse models. The compound induces apoptosis in cancer cell lines, notably MCF-7 cells, with effective cytotoxicity (IC50 values indicating potent activity) .
- Mechanism of Action : It inhibits key signaling pathways involved in cell proliferation, such as the PI3K/Akt pathway, crucial for cancer cell growth and survival .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties , making it a candidate for further exploration in treating bacterial infections. Studies have shown that derivatives of benzimidazole compounds can effectively inhibit both Gram-positive and Gram-negative bacteria, as well as fungal strains .
Coordination Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with various metal ions, which can be useful in catalysis and material science applications.
Materials Science
The compound's distinct properties may allow it to be utilized in developing new materials with specific characteristics such as conductivity or fluorescence. This application is particularly relevant in the fields of organic electronics and photonics.
Uniqueness
The specific combination of functional groups and their spatial arrangement in this compound confers distinct chemical and biological properties that differentiate it from similar compounds. This uniqueness enhances its value for various research and industrial applications.
Mechanism of Action
The mechanism of action of 1-phenyl-N-(2-(pyridin-4-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzimidazole core is known to bind to DNA and proteins, potentially disrupting their function and leading to therapeutic effects.
Comparison with Similar Compounds
N-(2-(4-Benzylpiperazin-1-yl)ethyl)-2-(2-hydroxy-5-nitrophenyl)-1H-benzo[d]imidazole-5-carboxamide (7)
1-Cyclohexyl-N-(pyridin-3-ylmethyl)-2-(1-tosylpiperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide
Physicochemical Properties
- Solubility: The pyridin-4-yl group improves aqueous solubility compared to purely aliphatic chains (e.g., 14d’s dimethylaminoethyl) but may reduce lipophilicity relative to benzylpiperazine derivatives (e.g., 7) .
- Melting Point : Analogues with aromatic side chains (e.g., 7, MP = 225–227°C) exhibit higher melting points than aliphatic variants, suggesting the target compound may similarly display thermal stability .
Challenges and Advantages
- Advantages : The pyridin-4-yl ethyl chain balances solubility and target engagement, making it preferable for in vivo studies over less polar analogues.
- Challenges : Synthetic complexity and lower yields compared to simpler derivatives (e.g., 14d) necessitate optimization of coupling conditions .
Biological Activity
1-Phenyl-N-(2-(pyridin-4-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide, often referred to as a benzimidazole derivative, has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This compound exhibits significant potential as an anticancer agent and as a modulator of various biological pathways.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Molecular Characteristics
- Molecular Weight : 305.37 g/mol
- Solubility : Soluble in DMSO and other organic solvents.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Inhibition of Tumor Growth : In vivo studies demonstrated that this compound significantly suppressed tumor growth in mouse models. The compound was shown to induce apoptosis in cancer cell lines, particularly in MCF-7 cells, with an IC50 value indicating effective cytotoxicity .
-
Mechanism of Action :
- The compound acts by inhibiting key signaling pathways involved in cell proliferation and survival, including the PI3K/Akt pathway. This pathway is crucial for cancer cell growth and survival, making it a prime target for anticancer therapies .
- Flow cytometry analyses indicated that the compound promotes apoptosis in a dose-dependent manner, suggesting its potential as a therapeutic agent in cancer treatment .
Other Biological Activities
Apart from its anticancer properties, this compound has shown promise in other areas:
- PARP Inhibition : It has been identified as a potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This inhibition can enhance the efficacy of existing chemotherapeutics, especially in BRCA-deficient tumors .
- Anti-inflammatory Effects : Preliminary studies suggest that benzimidazole derivatives may exhibit anti-inflammatory properties by modulating cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways .
- Antimicrobial Activity : Some derivatives of benzimidazole compounds have been noted for their activity against various bacterial strains, indicating potential applications in treating infections .
Table 1: Summary of Biological Activities
Notable Research
A study conducted by Goreti Ribeiro Morais et al. focused on the anticancer efficacy of various benzimidazole derivatives, including this compound. They reported significant cytotoxic effects against U87 glioblastoma cell lines, reinforcing the potential of benzimidazole derivatives as effective anticancer agents .
Q & A
Basic: What are the key considerations for optimizing the synthesis of 1-phenyl-N-(2-(pyridin-4-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide?
Answer:
Synthesis optimization requires addressing reaction conditions, solvent selection, and purification methods. For benzoimidazole derivatives, multi-step procedures involving:
- Coupling reactions : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the benzoimidazole core to pyridinyl-ethylamine substituents .
- Solvent systems : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency, while avoiding protic solvents that may hydrolyze intermediates .
- Catalysts : Transition-metal catalysts (e.g., Pd/C) may improve yields in aryl coupling steps .
- Purification : Column chromatography (silica gel, eluent: CHCl/MeOH gradients) followed by recrystallization ensures purity (>95%) .
Basic: How is structural characterization performed for this compound?
Answer:
Characterization involves:
- NMR spectroscopy : H and C NMR confirm substituent integration and regiochemistry. For example, the pyridin-4-yl ethyl group shows δ 8.27 ppm (pyridine protons) and δ 3.85 ppm (ethyl CH) in DMSO-d .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] observed at m/z 498.1758 vs. calculated 498.1663) .
- Elemental analysis : Carbon/nitrogen ratios should match theoretical values within 0.4% .
Advanced: What methodologies are used to assess biological activity, and how do assay conditions influence results?
Answer:
- Receptor binding assays : Use HEK-blue NOD1/NOD2 cells to quantify IL-8/TNF-α production via ELISA. Activity varies with substituents; fluorophenyl groups enhance binding affinity by 30% compared to methoxy analogs .
- Cellular viability : THP-1 cells treated with 10–100 µM compound for 24h (RPMI-1640 medium, 5% CO) show dose-dependent cytokine modulation .
- Contradictions : Discrepancies in IC values (e.g., 5 µM vs. 12 µM) may arise from differences in serum content (FBS 2% vs. 10%) or endotoxin levels in media .
Advanced: How do structural modifications (e.g., substituent variations) impact pharmacological properties?
Answer:
Comparative studies of analogs reveal:
| Substituent | Biological Activity | Key Finding | Reference |
|---|---|---|---|
| 4-Fluorophenyl | Enhanced receptor binding (IC = 5 µM) | Electron-withdrawing groups improve target interaction . | |
| 4-Methoxyphenyl | Reduced cytotoxicity (CC > 100 µM) | Bulky groups hinder cellular uptake . | |
| Pyridin-4-yl ethyl | Improved solubility (LogP = 2.1) | Polar sidechain enhances aqueous solubility . |
Advanced: How can molecular docking and crystallography resolve conflicting data on binding modes?
Answer:
- Docking simulations (AutoDock Vina) : Predict binding poses with enzymes (e.g., NOD2). The pyridine ring forms π-π interactions with Phe298, while the benzoimidazole core hydrogen-bonds to Asp144 .
- Crystallography : Single-crystal X-ray diffraction (CCDC 1538327) confirms planar geometry of the benzoimidazole ring and validates docking predictions . Discrepancies between computational and experimental data often arise from solvent effects (e.g., DMSO vs. aqueous buffer) .
Advanced: What analytical strategies address impurities in final products?
Answer:
- HPLC-MS : Use C18 columns (acetonitrile/water + 0.1% TFA) to detect impurities (<0.5%). Common byproducts include unreacted 5-carboxamide intermediates .
- Recrystallization : Ethanol/water (7:3) removes hydrophilic impurities, achieving >99% purity .
Basic: What are the stability profiles under varying storage conditions?
Answer:
- Solid state : Stable at −20°C (desiccated) for 12 months. Degradation (<5%) occurs at 25°C/humid conditions due to hydrolysis of the carboxamide group .
- Solution : DMSO stock solutions (10 mM) degrade by 15% over 30 days at 4°C; aliquot storage (−80°C) is recommended .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
